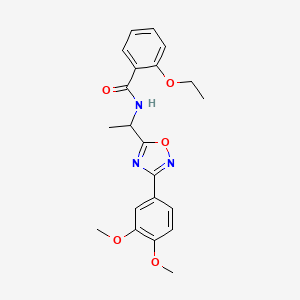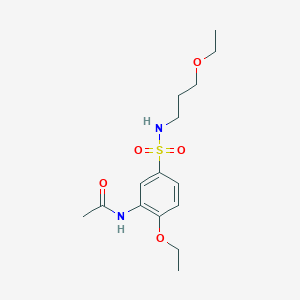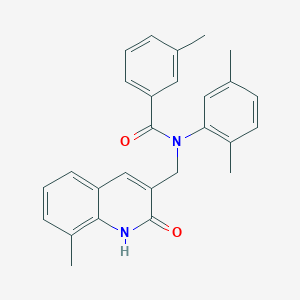
4-methyl-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is known for its ability to inhibit the activity of certain enzymes, making it a promising candidate for the development of new drugs. In
Mecanismo De Acción
The mechanism of action of 4-methyl-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide involves the inhibition of the activity of certain enzymes. For example, it has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a crucial role in the regulation of pH in the body. By inhibiting the activity of carbonic anhydrase, this compound can disrupt the pH balance in cancer cells, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme that it inhibits. For example, inhibition of carbonic anhydrase can lead to a decrease in pH in cancer cells, leading to their death. Inhibition of metalloproteinases can lead to a decrease in the degradation of extracellular matrix proteins, which can prevent the spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-methyl-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This makes it a valuable tool for studying the role of specific enzymes in various biological processes. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can affect the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research involving 4-methyl-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide. One direction is the development of new drugs for the treatment of cancer, osteoporosis, and glaucoma based on this compound. Another direction is the study of the role of specific enzymes in various biological processes using this compound as a tool. Additionally, further research is needed to understand the specific mechanisms of action of this compound and to optimize its pharmacological properties.
Métodos De Síntesis
The synthesis of 4-methyl-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethanamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
4-methyl-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase and metalloproteinases, making it a promising candidate for the development of new drugs for the treatment of diseases such as cancer, osteoporosis, and glaucoma.
Propiedades
IUPAC Name |
4-methyl-N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-12-8-10-15(11-9-12)25(22,23)21-14(3)18-19-17(20-24-18)16-7-5-4-6-13(16)2/h4-11,14,21H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXIDYFEGCEUJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=NC(=NO2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

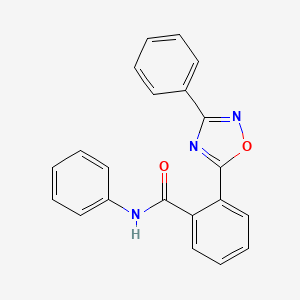
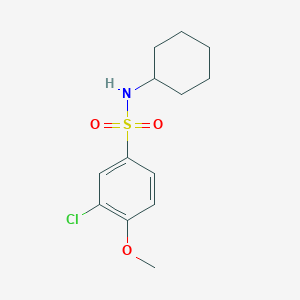
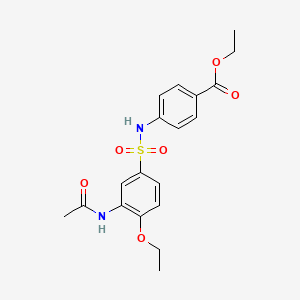
![1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-3-carbonyl]-4-ethylpiperazine](/img/structure/B7707672.png)
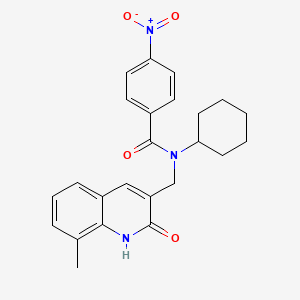
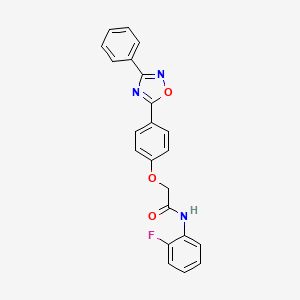

![N-(sec-butyl)-5-(4-chloro-N-methylphenylsulfonamido)benzo[b]thiophene-2-carboxamide](/img/structure/B7707703.png)
